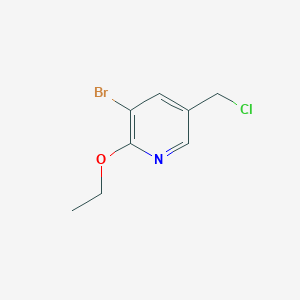
3-Bromo-5-(chloromethyl)-2-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and an ethoxy group on the pyridine ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 2-ethoxypyridine using bromine and chlorine sources under controlled conditions.
Substitution Reactions: Another method involves the substitution of appropriate halides on a pyridine ring with ethoxy and chloromethyl groups.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Flow Synthesis: Continuous flow reactors can also be employed to enhance production efficiency and ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can reduce the halogenated pyridine, potentially leading to the formation of less halogenated derivatives.
Substitution: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones can be formed.
Reduction Products: Less halogenated pyridines or even pyridine itself can be produced.
Substitution Products: A wide range of substituted pyridines with different functional groups.
Applications De Recherche Scientifique
3-Bromo-5-(chloromethyl)-2-ethoxypyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(chloromethyl)-2-ethoxypyridine exerts its effects depends on its specific application
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Interacting with DNA: The compound may intercalate with DNA, affecting gene expression and cellular functions.
Modulating Receptor Activity: It can act as a ligand for various receptors, influencing signaling pathways.
Comparaison Avec Des Composés Similaires
3-Bromo-5-(chloromethyl)isoxazole: Similar in structure but differs in the heterocyclic ring.
3-Chloro-5-(chloromethyl)pyridine: Similar halogenation pattern but lacks the ethoxy group.
2-Ethoxypyridine: Lacks halogenation but shares the ethoxy group.
This comprehensive overview highlights the significance of 3-Bromo-5-(chloromethyl)-2-ethoxypyridine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C8H9BrClNO |
|---|---|
Poids moléculaire |
250.52 g/mol |
Nom IUPAC |
3-bromo-5-(chloromethyl)-2-ethoxypyridine |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-7(9)3-6(4-10)5-11-8/h3,5H,2,4H2,1H3 |
Clé InChI |
HDOXRQXIBKDSFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=N1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















